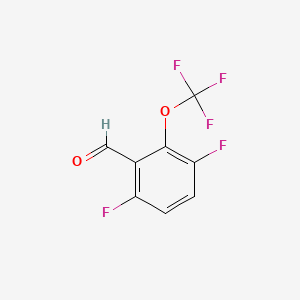![molecular formula C44H28ClMnN4O12S4 B13428387 manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)
manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride is a complex compound that belongs to the family of metalloporphyrins. These compounds are known for their unique chemical properties and have been extensively studied for their potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a manganese ion coordinated to a porphyrin ring, which is further substituted with sulfophenyl groups and benzenesulfonate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized by condensing pyrrole with an aldehyde in the presence of an acid catalyst. The resulting porphyrin is then sulfonated to introduce the sulfophenyl groups.
Metalation: The sulfonated porphyrin is then reacted with a manganese salt, such as manganese chloride, under controlled conditions to form the manganese(3+) complex.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure high yield and purity. Additionally, industrial production would involve stringent quality control measures to ensure consistency and reproducibility of the final product.
化学反应分析
Types of Reactions
Manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The manganese center can undergo oxidation reactions, where it is oxidized to higher oxidation states.
Reduction: The compound can also undergo reduction reactions, where the manganese center is reduced to lower oxidation states.
Substitution: The porphyrin ring can undergo substitution reactions, where the sulfophenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of higher oxidation state manganese complexes, while reduction reactions may yield lower oxidation state complexes.
科学研究应用
Manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. It is also used in the study of electron transfer processes and coordination chemistry.
Biology: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress. It is also used in the study of enzyme mimetics and metalloproteins.
Medicine: The compound is investigated for its potential use in photodynamic therapy, where it can be used as a photosensitizer to generate reactive oxygen species for the treatment of cancer.
Industry: The compound is used in the development of sensors and diagnostic tools, particularly for the detection of metal ions and other analytes.
作用机制
The mechanism of action of manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride involves its ability to undergo redox reactions. The manganese center can cycle between different oxidation states, allowing it to participate in electron transfer processes. This redox cycling is crucial for its catalytic activity and its ability to generate reactive oxygen species. The compound can also interact with various molecular targets, including enzymes and proteins, through coordination and electrostatic interactions.
相似化合物的比较
Similar Compounds
Manganese(III) 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine chloride tetrakis(methochloride): This compound is similar in structure but has pyridyl groups instead of sulfophenyl groups.
Manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin: This compound has benzoic acid groups instead of sulfophenyl groups.
Manganese(III) 5,10,15,20-tetraphenylporphyrin: This compound has phenyl groups instead of sulfophenyl groups.
Uniqueness
Manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride is unique due to the presence of sulfophenyl groups, which enhance its solubility in water and its ability to interact with biological molecules. This makes it particularly useful in biological and medical applications, where water solubility and biocompatibility are important.
属性
分子式 |
C44H28ClMnN4O12S4 |
|---|---|
分子量 |
1023.4 g/mol |
IUPAC 名称 |
manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride |
InChI |
InChI=1S/C44H28N4O12S4.ClH.Mn/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);1H;/q-2;;+3/p-1 |
InChI 键 |
WMITXTXHDITCGT-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)O.Cl.[Mn+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)
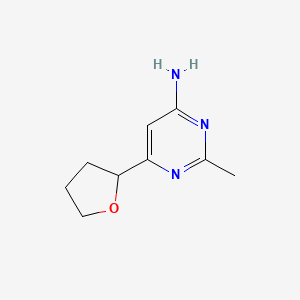


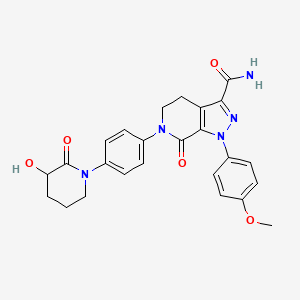
![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)


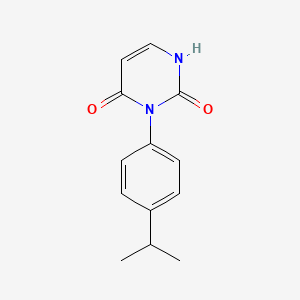

![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)
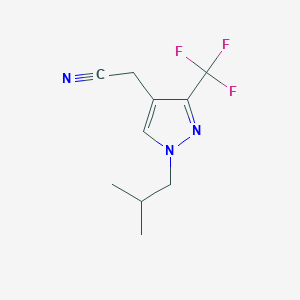
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
